molecular formula C13H14O2 B14330724 3,6-Dimethoxy-2-methylnaphthalene CAS No. 105372-30-3

3,6-Dimethoxy-2-methylnaphthalene

Cat. No.: B14330724
CAS No.: 105372-30-3
M. Wt: 202.25 g/mol
InChI Key: QCRTZKGEKPGVTG-UHFFFAOYSA-N
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Description

3,6-Dimethoxy-2-methylnaphthalene is a naphthalene derivative substituted with methoxy (-OCH₃) groups at positions 3 and 6 and a methyl (-CH₃) group at position 2. Its molecular formula is C₁₃H₁₄O₂, with a molecular weight of 202.25 g/mol.

Properties

CAS No.

105372-30-3

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

3,6-dimethoxy-2-methylnaphthalene

InChI

InChI=1S/C13H14O2/c1-9-6-10-4-5-12(14-2)7-11(10)8-13(9)15-3/h4-8H,1-3H3

InChI Key

QCRTZKGEKPGVTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(C=C2)OC)C=C1OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethoxy-2-methylnaphthalene typically involves the Friedel-Crafts acylation process. One common method starts with 1,4-dimethoxy-2-methyl-naphthalene and involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as the laboratory methods, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethoxy-2-methylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinones, hydroquinones, and substituted naphthalenes, which have significant applications in organic synthesis and medicinal chemistry .

Scientific Research Applications

3,6-Dimethoxy-2-methylnaphthalene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Some derivatives are explored for their potential use in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3,6-Dimethoxy-2-methylnaphthalene involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in biological systems. This redox activity is mediated by enzymes such as NAD(P)H:quinone oxidoreductase, which play a role in the compound’s biological effects .

Comparison with Similar Compounds

Substituent Patterns and Molecular Properties

Key structural analogs and their properties are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Characteristics
3,6-Dimethoxy-2-methylnaphthalene 3-OCH₃, 6-OCH₃, 2-CH₃ C₁₃H₁₄O₂ 202.25 Methyl and methoxy groups create steric hindrance; moderate electron-donating effects.
2,6-Dimethoxynaphthalene 2-OCH₃, 6-OCH₃ C₁₂H₁₂O₂ 188.22 Symmetric substitution enhances crystallinity; used in organic electronics.
2-Methoxy-6-vinylnaphthalene 2-OCH₃, 6-CH=CH₂ C₁₃H₁₂O 184.24 Vinyl group increases reactivity for polymerization or cross-coupling reactions.
2-Acetyl-6-methoxynaphthalene 2-COCH₃, 6-OCH₃ C₁₃H₁₂O₂ 200.23* Acetyl group introduces electron-withdrawing effects; precursor to pharmaceuticals.

*Calculated based on molecular formula.

Key Observations :

  • Electronic Effects : Methoxy groups are electron-donating, enhancing aromatic ring reactivity toward electrophilic substitution. In contrast, acetyl groups (as in 2-Acetyl-6-methoxynaphthalene) withdraw electrons, directing reactions to specific positions .

Crystallographic and Conformational Differences

  • This compound: describes a related compound, (3,6-Dimethoxynaphthalen-2-yl)-(naphthalen-2-yl)methanone, where the dihedral angle between naphthalene rings is 78.02°, indicating significant non-coplanarity. This twist reduces conjugation and may stabilize the molecule against oxidation .
  • 2,6-Dimethoxynaphthalene : Symmetric substitution likely results in a planar structure, favoring π-π stacking in crystals, which is critical for materials science applications .

Reactivity of Analogs

  • 2-Methoxy-6-vinylnaphthalene : The vinyl group enables polymerization or Diels-Alder reactions, useful in polymer chemistry .
  • 2-Acetyl-6-methoxynaphthalene : The acetyl group facilitates nucleophilic additions, making it a key intermediate in synthesizing anti-inflammatory drugs like naproxen .

Toxicological and Environmental Considerations

While direct data for this compound are lacking, insights can be drawn from methyl- and methoxy-substituted naphthalenes:

  • Methylnaphthalenes : 1- and 2-Methylnaphthalenes exhibit hepatotoxic and respiratory effects in mammals, with 2-Methylnaphthalene being more toxic due to metabolic activation .
  • Methoxy Substitution : Methoxy groups generally reduce acute toxicity compared to methyl groups by altering metabolic pathways. For example, 2,6-Dimethoxynaphthalene is less volatile, reducing inhalation risks .

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